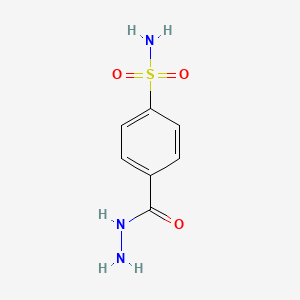

4-(Hydrazinecarbonyl)benzenesulfonamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252930. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(hydrazinecarbonyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c8-10-7(11)5-1-3-6(4-2-5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDAHYHCQJXNTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312358 | |

| Record name | 4-(Hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35264-29-0 | |

| Record name | Benzoic acid, hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydrazinecarbonyl)benzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB9D74L8ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of Benzenesulfonamide Scaffolds in Medicinal Chemistry and Chemical Biology

The benzenesulfonamide (B165840) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. nih.gov Since the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, which metabolizes to the benzenesulfonamide-containing compound sulfanilamide, this structural motif has been extensively explored. nih.gov The primary sulfonamide group (-SO₂NH₂) is a key feature, known to interact with metalloenzymes by coordinating with the active site metal ion. nih.gov

This characteristic has made benzenesulfonamides a prototypic scaffold for developing inhibitors of carbonic anhydrases (CAs), a superfamily of zinc-containing enzymes crucial for pH regulation and other physiological processes. nih.govresearchgate.net Clinically, CA inhibitors are used as antiglaucoma agents, diuretics, and antiepileptics. nih.govwikipedia.org The development of selective inhibitors for specific CA isoforms is a major focus of research, particularly for targeting tumor-associated isoforms like CA IX and CA XII, which are overexpressed in many hypoxic tumors and contribute to cancer cell survival. rsc.orgnih.gov

Beyond CA inhibition, the benzenesulfonamide framework has been incorporated into agents with diverse therapeutic applications, including:

Anticancer agents: By targeting mechanisms beyond CA inhibition. rsc.orgnih.gov

Anti-influenza agents: Serving as a scaffold for inhibitors of the influenza hemagglutinin protein. nih.gov

Antimicrobial agents: Continuing the legacy of the original sulfa drugs. nih.govrsc.org

Metallo-β-lactamase inhibitors: Addressing antibiotic resistance. nih.gov

The versatility and established biological importance of the benzenesulfonamide scaffold ensure its continued relevance in the design and synthesis of new therapeutic molecules. archivemarketresearch.com

Role of the Hydrazinecarbonyl Moiety As a Privileged Pharmacophore in Bioactive Compounds

The hydrazinecarbonyl group (-CONHNH₂), also known as a hydrazide, is a highly valuable functional group in medicinal chemistry. It serves as a key synthetic intermediate, most notably for the preparation of hydrazones (-CONHN=CHR), which are formed by reacting the hydrazide with various aldehydes or ketones. nih.govscispace.com This reaction allows for the systematic introduction of diverse structural motifs, enabling the fine-tuning of a compound's biological activity. nih.gov

The resulting hydrazone moiety is considered a "privileged pharmacophore" due to its consistent appearance in compounds with a broad spectrum of biological activities. researchgate.netsemanticscholar.org These activities include:

Anticonvulsant scispace.com

Antidepressant semanticscholar.org

Analgesic and Anti-inflammatory scispace.comsemanticscholar.org

Antimicrobial and Antimycobacterial scispace.com

Anticancer scispace.comnih.gov

Antiviral researchgate.net

The biological versatility of the hydrazone linkage is attributed to the azometine (-NHN=CH-) proton, which plays a crucial role in interacting with biological targets. scispace.com The ability to readily synthesize a library of hydrazone derivatives from a single hydrazide precursor makes the hydrazinecarbonyl moiety a powerful tool for drug discovery and structure-activity relationship (SAR) studies. nih.govsemanticscholar.org

Overview of Current Research Trajectories and Academic Interest in 4 Hydrazinecarbonyl Benzenesulfonamide

Direct Synthesis of this compound

The direct synthesis of this compound is typically achieved through a sequential process involving the formation of an intermediate ester from a suitable benzenesulfonamide precursor, followed by reaction with hydrazine (B178648).

A conventional and widely adopted route for synthesizing acid hydrazides, including this compound, is a two-step process. japtronline.com This method begins with the esterification of the corresponding carboxylic acid, followed by hydrazinolysis of the resulting ester.

The synthesis often starts from 4-sulfamoylbenzoic acid. The first step involves the conversion of the carboxylic acid group into a methyl ester. This is commonly achieved by reacting 4-sulfamoylbenzoic acid with methanol (B129727) in the presence of a reagent like thionyl chloride at room temperature over several hours. researchgate.net The resulting intermediate, methyl 4-sulfamoylbenzoate, is then isolated.

The second step is the hydrazinolysis of the ester. The methyl 4-sulfamoylbenzoate is treated with hydrazine hydrate (B1144303), typically at an elevated temperature (e.g., 90 °C) for a period ranging from two to twelve hours, to yield the final product, this compound. researchgate.net The mechanism involves the nucleophilic attack of the hydrazine on the ester's carbonyl carbon, leading to the displacement of the methoxy (B1213986) group and the formation of the stable hydrazide. researchgate.net

Table 1: Two-Step Synthesis of this compound

| Step | Starting Material | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1. Esterification | 4-Sulfamoylbenzoic acid | Thionyl chloride, Methanol | Room temperature, 16 h | Methyl 4-sulfamoylbenzoate |

To improve efficiency, reduce reaction times, and often increase yields, alternative synthetic strategies have been developed. Microwave-assisted synthesis has emerged as a significant optimization. japtronline.com This approach can be applied to the synthesis of hydrazides in a single step directly from the carboxylic acid, bypassing the need for esterification. japtronline.comresearchgate.net For instance, various fenamic acids have been converted to their corresponding hydrazides in a one-step microwave-assisted reaction. japtronline.com

Microwave irradiation has also been successfully employed in the synthesis of derivatives of benzenesulfonamide hydrazides. In one study, 4-(2-substituted hydrazinyl)benzenesulfonamides were synthesized by reacting the parent hydrazide with various ketones under microwave irradiation, a method found to be more efficient than conventional heating. nih.gov This demonstrates the utility of microwave technology in accelerating reactions involving the benzenesulfonamide scaffold. nih.govresearchgate.net The key advantages of this technology are the significant reduction in reaction time and often higher product yields compared to conventional heating methods. japtronline.com

Derivatization Strategies Originating from the Hydrazinecarbonyl Group

The hydrazinecarbonyl moiety of this compound is a versatile functional group that serves as a key starting point for the synthesis of a wide range of derivatives, including hydrazones and various heterocyclic compounds.

Hydrazones, also known as Schiff bases, are readily synthesized by the condensation reaction between a hydrazide and an aldehyde or a ketone. mu.edu.tr The synthesis of hydrazone derivatives of this compound involves reacting it with a diverse selection of aromatic or aliphatic aldehydes and ketones. mu.edu.trnih.gov This reaction is typically carried out in a suitable solvent like methanol or ethanol (B145695), often with a catalytic amount of acid to facilitate the dehydration process.

The structural diversification of these hydrazone conjugates is achieved by varying the carbonyl-containing reactant. A wide range of ketones has been used for this purpose, including acetophenone (B1666503) and its substituted analogues (e.g., 4-methyl-, 4-chloro-, 4-fluoro-, 4-bromo-, 4-methoxy-, and 4-nitroacetophenone), as well as heterocyclic ketones like 2-acetylthiophene (B1664040) and 2-acetylfuran, and cyclic ketones such as 1-indanone (B140024) and 2-indanone. nih.gov This versatility allows for the creation of a large library of hydrazone derivatives with systematically modified structures.

Table 2: Examples of Ketones Used for Hydrazone Synthesis with Benzenesulfonamide Hydrazide

| Ketone Reactant | Resulting Hydrazone Side Chain |

|---|---|

| Acetophenone | 1-Phenylethylidene |

| 4-Methylacetophenone | 1-(p-Tolyl)ethylidene |

| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethylidene |

| 2-Acetylthiophene | 1-(Thiophen-2-yl)ethylidene |

The hydrazide and hydrazone functionalities serve as excellent precursors for cyclocondensation reactions, leading to the formation of various five-membered heterocyclic rings.

The 1,3,4-oxadiazole (B1194373) ring is a common heterocyclic target synthesized from this compound. One of the most straightforward methods involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. nih.gov This intermediate can be formed by reacting this compound with a carboxylic acid or its derivative (like an acid chloride). The subsequent cyclization is accomplished using a variety of dehydrating agents, such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.govnih.gov

An alternative and widely used route is the oxidative cyclization of hydrazone (N-acylhydrazone) derivatives. nih.gov The hydrazones, synthesized as described in section 2.2.1, can be treated with an oxidizing agent, which promotes the cyclization to form the 1,3,4-oxadiazole ring. nih.govorganic-chemistry.org For example, hydrazones have been cyclized in the presence of bromine and acetic acid to yield the corresponding 1,3,4-oxadiazole derivatives. nih.gov Another method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized to an aminothiadiazole or, through desulfurization, to an oxadiazole derivative. nih.govluxembourg-bio.com

Table 3: Common Reagents for 1,3,4-Oxadiazole Synthesis from Hydrazides

| Synthetic Route | Intermediate | Common Cyclizing/Dehydrating Reagents |

|---|---|---|

| Cyclodehydration | N,N'-Diacylhydrazine | Phosphorus oxychloride, Thionyl chloride, Polyphosphoric acid |

| Oxidative Cyclization | Hydrazone | Bromine/Acetic Acid, Chloramine-T |

Cyclocondensation Reactions for the Formation of Heterocyclic Hybrids

Derivatization to Triazole-Containing Benzenesulfonamide Systems via Cycloaddition

The synthesis of benzenesulfonamide derivatives incorporating a 1,2,3-triazole ring can be achieved through cycloaddition reactions. A key strategy involves the reaction of β-ketoesters with 4-azidobenzenesulfonamide, which proceeds via a [3+2] cycloaddition, to yield 1,4,5-trisubstituted-1,2,3-triazoles bearing a benzenesulfonamide moiety. nih.gov

A subsequent derivatization step to obtain a hydrazinecarbonyl functional group involves the reaction of the resulting 1,2,3-triazolic ester with hydrazine hydrate. nih.gov This two-step process provides a versatile route to a variety of triazole-containing benzenesulfonamide systems. The general scheme for this synthesis is presented below:

Scheme 1: Synthesis of 4-[4-(Hydrazinecarbonyl)-5-alkyl/aryl-1H-1,2,3-triazol-1-yl]benzenesulfonamide

Step 1: Cycloaddition A mixture of a β-ketoester and piperidine (B6355638) in DMSO is heated, followed by the addition of 4-azidobenzenesulfonamide. The reaction mixture is stirred at 70°C for 4-6 hours. nih.gov

Step 2: Hydrazinolysis The resulting ethyl 1-[4-(aminosulfonyl)phenyl]-5-(alkyl/aryl)-1H-1,2,3-triazole-4-carboxylate is refluxed with hydrazine hydrate in ethanol for 10-12 hours. nih.gov The desired 4-[4-(hydrazinocarbonyl)-5-alkyl/aryl-1H-1,2,3-triazol-1-yl]benzenesulfonamide is obtained after cooling and filtration. nih.gov

A representative example of this synthesis is the formation of 4-[4-(Hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl]benzenesulfonamide, which has been synthesized in high yield. nih.gov

Table 1: Synthesis of a Triazole-Containing Benzenesulfonamide Derivative

| Product | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

|---|

Formation of Pyrazole (B372694) Derivatives and Their Analogues

The synthesis of pyrazole derivatives from this compound can be accomplished through the well-established Knorr pyrazole synthesis. chemhelpasap.comjk-sci.comresearchgate.netslideshare.net This method involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound, typically under acidic catalysis. chemhelpasap.comjk-sci.comslideshare.net The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.com

A variation of this synthesis involves the reaction of 4-hydrazinobenzenesulfonamide hydrochloride with chalcones (α,β-unsaturated ketones) in refluxing acetic acid. nih.gov This reaction also proceeds through a cyclocondensation mechanism to form pyrazoline-based benzenesulfonamides. nih.gov Given the similar reactivity of hydrazides and hydrazines in this context, this compound is expected to react with 1,3-dicarbonyl compounds such as acetylacetone (B45752) or ethyl acetoacetate (B1235776) to afford the corresponding pyrazolyl-benzenesulfonamide derivatives.

Scheme 2: General Reaction for the Knorr Synthesis of Pyrazole-Benzenesulfonamides

The reaction involves refluxing this compound with a 1,3-dicarbonyl compound in a suitable solvent, often with an acid catalyst like acetic acid. chemhelpasap.com

Table 2: Representative Synthesis of Pyrazole-Benzenesulfonamide Derivatives

| Product Class | Starting Materials | Reagents and Conditions | Reference |

|---|---|---|---|

| Pyrazolyl-benzenesulfonamides | 4-Hydrazinobenzenesulfonamide hydrochloride, Chalcones | Acetic acid, Reflux (72 h) | nih.gov |

Production of Thiadiazole Analogs

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from this compound can be achieved through a multi-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization. A common method involves the reaction of an acid hydrazide with ammonium (B1175870) thiocyanate (B1210189) to form an N-acylthiosemicarbazide. chemmethod.comchemmethod.com This intermediate is then cyclized under acidic conditions, typically using concentrated sulfuric acid, to yield the 2-amino-5-substituted-1,3,4-thiadiazole. chemmethod.comchemmethod.com

Scheme 3: General Synthesis of 1,3,4-Thiadiazole-Benzenesulfonamides

Step 1: Formation of N-acylthiosemicarbazide this compound is reacted with ammonium thiocyanate. chemmethod.com

Step 2: Cyclization The resulting N-(4-sulfamoylbenzoyl)thiosemicarbazide is heated with concentrated sulfuric acid to effect cyclization and dehydration. chemmethod.comchemmethod.com

This synthetic route provides access to 5-(4-sulfamoylphenyl)-1,3,4-thiadiazol-2-amine and its derivatives.

Table 3: Synthesis of 1,3,4-Thiadiazole-Benzenesulfonamide Derivatives

| Product Class | Starting Materials | Reagents and Conditions | Reference |

|---|

Synthesis of Organometallic Complexes Incorporating this compound as a Ligand

Hydrazides, including this compound, are versatile ligands capable of coordinating with a variety of metal ions to form stable complexes. rsc.orgwalisongo.ac.idscichemj.org The coordination typically occurs through the carbonyl oxygen and the terminal nitrogen of the hydrazine moiety, forming a five-membered chelate ring. rsc.org The synthesis of these complexes is generally straightforward, involving the reaction of the hydrazide ligand with a metal salt in a suitable solvent. walisongo.ac.id

While specific examples of organometallic complexes with this compound were not found in the provided search results, the synthesis of related bio-organometallic hydrazones from 4-hydrazino-benzenesulphonamide has been reported. These were prepared by reacting formyl or acetyl organometallic precursors containing rhenium, manganese, or iron with the sulfonamide derivative. nih.gov This suggests that this compound would readily form complexes with various transition metals under similar conditions.

Table 4: General Synthetic Approach for Metal Complexes of Hydrazides

| Complex Type | Ligand | Metal Source | General Conditions | Reference |

|---|

Advanced Synthetic Techniques and Green Chemistry Applications

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides and their heterocyclic derivatives, focusing on reducing reaction times, energy consumption, and the use of hazardous solvents. nanobioletters.com Advanced synthetic techniques such as microwave irradiation and ultrasound assistance have proven to be highly effective in achieving these goals. nanobioletters.comrsc.orgijsdr.orgeurekaselect.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed for the rapid synthesis of 1,2,4-triazoles, pyrazoles, and other heterocyclic systems. ijsdr.orgeurekaselect.comrsc.orgpensoft.netnih.gov This technique offers advantages such as significantly reduced reaction times (from hours to minutes), higher yields, and often cleaner reactions compared to conventional heating methods. ijsdr.orgrsc.orgnih.gov For instance, the synthesis of 1,2,4-triazole-3-thiol derivatives from thiocarbohydrazide (B147625) and carboxylic acids has been efficiently carried out under microwave irradiation. pensoft.net

Ultrasound-Assisted Synthesis: Sonication is another green technique that has been utilized for the synthesis of pyrazole and thiazole (B1198619) derivatives. rsc.orgeurekaselect.comnih.govnih.gov Ultrasound-assisted synthesis can enhance reaction rates and yields by promoting efficient mixing and mass transfer, particularly in heterogeneous reaction systems. rsc.orgnih.gov The synthesis of pyrazoline derivatives from chalcones has been achieved using ultrasound, highlighting a sustainable and environmentally friendly approach. nih.gov

The application of these advanced techniques to the synthesis of derivatives of this compound offers a promising avenue for developing more efficient and environmentally benign synthetic protocols.

Table 5: Application of Advanced Synthetic Techniques in Heterocycle Synthesis

| Technique | Heterocycle | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | 1,2,4-Triazoles | Reduced reaction time, higher yields | ijsdr.orgrsc.orgpensoft.net |

| Ultrasound Assistance | Pyrazoles/Pyrazolines | Reduced reaction time, energy efficiency, milder conditions | rsc.orgeurekaselect.comnih.gov |

Antimicrobial Activity Assessments

Antifungal Activity Evaluations (e.g., A. fumigatus, C. albicans)

Derivatives of this compound have been the subject of investigations into their potential as antifungal agents, particularly against clinically relevant pathogens such as Candida albicans and Aspergillus fumigatus. Studies on hydrazine-based compounds have demonstrated significant fungicidal activity against C. albicans. nih.gov These compounds not only result in a considerable reduction in the viability of C. albicans but also exhibit a rapid killing rate. nih.gov Notably, their efficacy extends to clinical isolates of C. albicans that have developed resistance to conventional antifungal drugs like fluconazole. nih.gov

Beyond planktonic cells, these derivatives have also shown the ability to disrupt the formation of biofilms by C. albicans, a key virulence factor that contributes to drug resistance and the persistence of infections. nih.gov The mechanism of action for benzenesulfonamides against fungi is often linked to the inhibition of fungal carbonic anhydrases (CAs). mdpi.com These enzymes are crucial for microbial survival as they support essential physiological functions that require inorganic carbon. mdpi.com By inhibiting CAs, these compounds can impair the CO2/bicarbonate balancing pathway, which consequently hinders fungal growth. mdpi.com The genome of Aspergillus fumigatus, for instance, encodes for β-CAs which are potential targets for such inhibitors. mdpi.com Research has demonstrated that carbonic anhydrase inhibitors can effectively suppress the growth of fungi like C. albicans under conditions of limited carbon dioxide. mdpi.com

Proposed Mechanisms of Microbial Growth Inhibition and Cellular Respiration Interference

The primary proposed mechanism for the antimicrobial action of this compound derivatives is the inhibition of carbonic anhydrases (CAs). mdpi.commdpi.com In bacteria and fungi, CAs are vital metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com This reaction is fundamental for maintaining pH homeostasis and providing bicarbonate, which is an essential metabolite in various biosynthetic pathways, including the synthesis of fatty acids and nucleotides. mdpi.com

Inhibition of bacterial CAs can disrupt these critical processes, thereby interfering with the production of key cellular components. mdpi.com For example, bicarbonate is necessary for the early stages of uridine (B1682114) triphosphate (UTP) synthesis, a precursor for peptidoglycans that form the bacterial cell wall. mdpi.com By blocking this pathway, sulfonamide-based inhibitors can compromise the structural integrity of the bacterium, leading to growth inhibition. mdpi.com This targeted approach does not overlap with the mechanisms of most conventional antibiotics, reducing the risk of cross-resistance. mdpi.com

In fungi, CA inhibition similarly disrupts the crucial CO2/bicarbonate equilibrium, impairing growth. mdpi.com Other studies involving related hydrazine derivatives suggest additional mechanisms that may contribute to their antifungal effects. These include causing malformations in the fungal mycelium, increasing the permeability of the cell membrane, and inducing oxidative damage within the fungal cells. nih.gov

Antineoplastic and Cytotoxic Activity Investigations

Inhibition of Cancer Cell Proliferation Across Various Cell Lines

Derivatives based on the benzenesulfonamide scaffold have demonstrated broad-spectrum antiproliferative activity against a wide range of human cancer cell lines. Research has shown that certain benzenesulfonamide-triazole conjugates exhibit inhibitory effects against a panel of 57 different human tumor cell lines. researchgate.net More specific investigations have identified significant activity in various cancer types. For instance, novel aryl thiazolone–benzenesulfonamide derivatives have shown potent inhibitory effects against breast cancer cell lines, including the triple-negative MDA-MB-231 and MCF-7 lines. nih.govnih.gov

Furthermore, the structural modification of benzenesulfonamides has led to compounds with selective growth inhibition against other specific cancers. Pyridazinone-substituted benzenesulfonamides were found to be particularly effective against pancreatic cancer cells (PANC-1). spbu.ru Other sulfonamide analogs have demonstrated anti-metastatic properties in both breast cancer (MDA-MB-231) and melanoma (A375) cell lines, indicating a potential to inhibit cancer cell invasion. researchgate.net

Cytotoxicity Assessments in Specific Cancer Cell Models (e.g., HCT-116, HeLa, MCF-7, HT-29, COLO-205)

The cytotoxic potential of this compound derivatives has been quantified in various specific human cancer cell models. In vitro assays have been used to determine the half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency in inhibiting biological or biochemical functions.

Studies on N-benzenesulfonylguanidine derivatives revealed high cytotoxic activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values in the low micromolar range. researchgate.net The cytotoxicity in cervical cancer (HeLa) cells was also notable. researchgate.net Similarly, other research on related derivatives confirmed moderate to high cytotoxic activity against both MCF-7 and HCT-116 cell lines. waocp.orgmdpi.com

Investigations into indanone-based thiazolyl hydrazone derivatives have shown significant anticancer activity against several colorectal cancer cell lines. One derivative, in particular, displayed potent cytotoxicity against p53 mutant colorectal cancer cells, including HT-29 and COLO-205, with IC₅₀ values in the sub-micromolar range. nih.gov

| Derivative Class | Cell Line | Cancer Type | Reported IC₅₀ (µM) | Source |

|---|---|---|---|---|

| N-Benzenesulfonylguanidines | MCF-7 | Breast | 2.5 - 5 | researchgate.net |

| N-Benzenesulfonylguanidines | HCT-116 | Colon | 2.5 - 5 | researchgate.net |

| N-Benzenesulfonylguanidines | HeLa | Cervical | 5 - 17 | researchgate.net |

| Indanone-based Thiazolyl Hydrazone | HT-29 | Colon | 0.44 | nih.gov |

| Indanone-based Thiazolyl Hydrazone | COLO-205 | Colon | 0.98 | nih.gov |

| Aryl Thiazolone–Benzenesulfonamides | MCF-7 | Breast | 1.52 - 6.31 | nih.gov |

Synergistic Effects in Hypoxia-Mediated Chemo-Sensitization Strategies

A significant aspect of the antineoplastic activity of benzenesulfonamide derivatives lies in their ability to act as chemo-sensitizing agents, particularly in the hypoxic (low oxygen) microenvironment characteristic of solid tumors. nih.gov Tumor hypoxia contributes to resistance to chemotherapy, partly through acidosis driven by the overexpression of human carbonic anhydrases (hCA), specifically the tumor-associated isoforms hCA IX and XII. nih.gov These enzymes are crucial for cancer cells to adapt to hypoxic conditions by managing pH. nih.govnih.gov

By targeting and inhibiting hCA IX and XII, benzenesulfonamide derivatives can mitigate tumor acidosis, thereby enhancing the sensitivity of cancer cells to traditional cytotoxic drugs. nih.gov Research on 4-(pyrazolyl)benzenesulfonamide ureas has demonstrated this effect in colorectal cancer cells. nih.gov Under hypoxic conditions, a lead compound from this series enhanced the efficacy of conventional chemotherapy agents Taxol and 5-fluorouracil (B62378) in HCT-116 colorectal cancer cells. nih.gov This synergistic effect highlights the potential of these compounds to be used in combination therapies to overcome hypoxia-mediated drug resistance. nih.gov

Other Enzyme Inhibition and Biological Target Interactions

Beyond their broad antimicrobial and anticancer activities, derivatives of this compound are known to interact with and inhibit a range of specific enzymes, with human carbonic anhydrases (hCAs) being a primary target. nih.gov These compounds have shown potent inhibition against several pharmacologically relevant hCA isoforms.

The cytosolic isoforms hCA I and II are effectively inhibited by many benzenesulfonamide derivatives, with inhibition constants (Kᵢ) often in the low nanomolar range. nih.gov Similar potent inhibition is observed for the tumor-associated transmembrane isoform hCA XII. nih.gov The other major tumor-associated isoform, hCA IX, is also a key target, though its sensitivity to inhibition can vary depending on the specific derivative. nih.govnih.gov

| Target Enzyme | Derivative Class | Reported Inhibition Constant (Kᵢ) | Source |

|---|---|---|---|

| hCA I | Bioorganometallic-hydrazones | 1.7 - 22.4 nM | nih.gov |

| hCA II | Bioorganometallic-hydrazones | 1.7 - 22.4 nM | nih.gov |

| hCA IX | 4-(Pyrazolyl)benzenesulfonamide ureas | 15.9 - 67.6 nM | nih.gov |

| hCA XII | 4-(Pyrazolyl)benzenesulfonamide ureas | 16.7 - 65.7 nM | nih.gov |

| hCA XII | Bioorganometallic-hydrazones | 1.9 - 24.4 nM | nih.gov |

In addition to carbonic anhydrases, other biological targets have been identified. Certain sulfonamide analogs were found to inhibit Aurora-A and Aurora-B kinases, which are critical regulators of cell division and are often overexpressed in tumors. researchgate.net Other research has focused on designing compounds to target the Rab27a protein, which is involved in the exocytosis of lysosome-related organelles and plays a significant role in tumor invasion and metastasis. researchgate.net

Cyclooxygenase (COX) Isozyme Inhibition Profiles (COX-1 and COX-2)

Derivatives of this compound are recognized for their interaction with cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The benzenesulfonamide moiety is a crucial structural feature for selective COX-2 inhibitors. researchgate.net Research has focused on synthesizing and evaluating various derivatives to understand their inhibitory potency and selectivity for the two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a key objective in the development of anti-inflammatory agents to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.

Studies on pyridazine-based sulphonamide derivatives have demonstrated effective COX-2 inhibition. nih.gov A series of these compounds showed IC50 values in the sub-micromolar range, from 0.05 to 0.14 µM, against COX-2, while exhibiting weaker inhibition of COX-1 with IC50 values between 5 and 12.6 µM. nih.gov Notably, the methanesulfonate (B1217627) and ethanesulfonate (B1225610) pyridazine (B1198779) derivatives (compounds 7a and 7b in the study) were identified as the most potent, with COX-2 inhibitory effects comparable to the selective inhibitor Celecoxib (IC50 = 0.05 µM). nih.gov These compounds also demonstrated a high COX-2 selectivity index, a ratio of COX-1 IC50 to COX-2 IC50, indicating a favorable profile for selective anti-inflammatory activity. nih.gov

Further investigations into hybrids of benzenesulfonamide and 1,2,3-triazole pharmacophores tethered to nonsteroidal anti-inflammatory drugs (NSAIDs) also revealed potent and selective COX-2 inhibition. nih.gov All tested compounds in one such study displayed strong human COX-2 inhibition, with IC50 values ranging from 0.04 to 0.11 µM, while showing weak inhibition of the COX-1 enzyme. nih.gov Specific analogues, such as compounds 6b and 6j from the research, exhibited inhibitory profiles comparable to Celecoxib. nih.gov The high selectivity indices, some exceeding 200, underscore the potential of these structural modifications to enhance COX-2 selectivity. nih.gov

Another class of derivatives, 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-ones possessing a para-sulfonamide group, has also been assessed. mdpi.com In this series, the presence and position of substituents on the 3-phenyl ring were found to be essential for inhibitory activity. One derivative, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c ), showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM. mdpi.com While less potent than celecoxib, these findings highlight the importance of the benzenesulfonamide structure in designing novel COX-2 inhibitors. mdpi.com

Table 1: COX-1 and COX-2 Inhibition Data for Selected Benzenesulfonamide Derivatives Data is compiled from multiple research studies. Direct comparison between studies may be limited by variations in assay conditions.

| Compound ID (Reference) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Pyridazine Derivative 7a nih.gov | 10.4 | 0.05 | 208 |

| Pyridazine Derivative 7b nih.gov | 12.6 | 0.06 | 210 |

| Pyridazine Derivative 3 nih.gov | 6.8 | 0.07 | 97.1 |

| Pyridazine Derivative 5c nih.gov | 7.2 | 0.07 | 102.8 |

| Triazole Hybrid 6b nih.gov | 8.12 | 0.04 | 203 |

| Triazole Hybrid 6e nih.gov | 8.14 | 0.05 | 162.8 |

| Triazole Hybrid 6j nih.gov | 8.16 | 0.04 | 204 |

| Celecoxib (Reference) nih.gov | 5.2 | 0.05 | 104 |

| Indomethacin (Reference) nih.gov | 0.12 | 0.28 | 0.43 |

Glyoxalase I (Glx-I) Inhibition and Its Implications

The glyoxalase system, particularly the enzyme Glyoxalase I (Glx-I), is a critical cellular defense mechanism that detoxifies the harmful metabolite methylglyoxal (B44143) (MG). nih.gov In cancer cells, Glx-I is often overexpressed, preventing the accumulation of cytotoxic MG and thereby supporting tumor survival and proliferation. nih.govnih.gov This makes Glx-I a compelling target for anticancer drug development. Inhibition of Glx-I is intended to increase intracellular MG to cytotoxic levels, ultimately leading to apoptosis in cancer cells. nih.govmdpi.com

In this context, a series of 1,4-benzenesulfonamide derivatives were designed, synthesized, and evaluated for their in vitro inhibitory activity against the human Glx-I enzyme. nih.gov Structure-activity relationship (SAR) studies identified several compounds with potent inhibitory activity, demonstrating IC50 values below 10 µM. nih.gov Among the tested compounds, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26 ) and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide (28 ) emerged as particularly potent inhibitors, with IC50 values of 0.39 µM and 1.36 µM, respectively. nih.gov

The SAR analysis revealed that specific structural features are crucial for the inhibitory activity. For compound 26 , the presence of the carboxy moiety was found to play a pivotal role in its potent inhibition. nih.gov For compound 28 , both the sulfonamide and the pyridine (B92270) moieties were identified as important for its inhibitory effect. nih.gov These findings provide a foundation for the rational design of new and more effective Glx-I inhibitors based on the benzenesulfonamide scaffold. The development of such inhibitors holds promise as a therapeutic strategy for selectively targeting cancer cells that rely on the overexpression of Glx-I for their survival. mdpi.com

Table 2: Glyoxalase I (Glx-I) Inhibition Data for Selected 1,4-Benzenesulfonamide Derivatives

| Compound ID (Reference) | Glx-I IC50 (µM) |

| Compound 26 nih.gov | 0.39 |

| Compound 28 nih.gov | 1.36 |

| Compound 13 nih.gov | 39.06 |

Structure Activity Relationship Sar Studies of 4 Hydrazinecarbonyl Benzenesulfonamide Analogs

Impact of Substituents on the Benzenesulfonamide (B165840) Aromatic Core on Biological Activity

The aromatic core of benzenesulfonamides serves as a primary scaffold for inhibitor design, with the sulfonamide group acting as a critical zinc-binding group (ZBG) that anchors the inhibitor to the active site of metalloenzymes like carbonic anhydrases. nih.gov Modifications to this aromatic ring, through the addition of various substituents, play a pivotal role in modulating the compound's biological activity.

The introduction of halogen atoms, such as chlorine or bromine, onto the benzenesulfonamide aromatic core is a key strategy for enhancing enzyme binding affinity and modulating selectivity. Halogenation can significantly alter the electronic properties of the aromatic ring and influence its orientation within the enzyme's active site. nih.gov

Research applying a "ring with two tails" design approach has demonstrated that placing a halogen atom at the 2-position of the benzenesulfonamide ring affects the molecule's orientation, which in turn impacts both affinity and selectivity. nih.gov For instance, the presence of a 2-chloro or 2-bromo group serves to position the aromatic ring optimally for interactions with the enzyme. nih.gov Furthermore, studies on di-meta-substituted fluorinated benzenesulfonamides have shown that these modifications can lead to a tenfold improvement in affinity for CA IX, resulting in compounds that bind in the low picomolar range.

The effect of halogenation is also evident when comparing analogs. The introduction of a 4-methyl group on a benzenesulfonamide hydrazone resulted in a highly selective inhibitor for human carbonic anhydrase II (hCA II). nih.gov In contrast, adding a 2-chloro or 2,6-dichloro substituent to the benzylidene moiety of certain hydrazones led to potent inhibition of the tumor-associated isoform hCA IX. nih.gov

Table 1: Effect of Halogenation on Inhibitory Activity (Kᵢ in nM) Against Carbonic Anhydrase Isoforms Data compiled from various studies on benzenesulfonamide analogs.

| Compound Series | R Substituent | hCA II (Kᵢ nM) | hCA IX (Kᵢ nM) | Selectivity (II/IX) |

| Phenyl Hydrazone | H | 12.1 | 25.0 | 0.48 |

| 3-Fluoro | 8.9 | 18.5 | 0.48 | |

| 2-Chloro | 10.5 | 15.4 | 0.68 | |

| 2,6-Dichloro | 9.8 | 17.1 | 0.57 |

Effects of Alkylthio, Amino, and Other Functional Group Substituents

Beyond halogenation, the addition of other functional groups such as alkylthio and amino moieties to the benzenesulfonamide core significantly diversifies the potential for specific interactions within the enzyme active site.

Alkylthio substituents have been explored in the design of novel benzenesulfonamide derivatives. For example, a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonamide) derivatives were synthesized and evaluated for anticancer activity, indicating the utility of this functional group in developing biologically active compounds.

The incorporation of amino acids and their derivatives represents another powerful strategy. Studies on 1,3,5-triazinyl-substituted benzenesulfonamides bearing amino acid moieties have demonstrated potent and selective inhibition of various CA isoforms. mdpi.com The nature of the amino acid side chain plays a critical role; derivatives with non-polar side chains (e.g., from Alanine, Tyrosine, Tryptophan) showed the strongest inhibition against hCA XII, with inhibitory constants (Kᵢs) in the low nanomolar range (7.5–9.6 nM). mdpi.com In contrast, small substituents like -OH, -Cl, -F, and -OCH₃ on a phenyl ring attached to beta-amino acid-substituted benzenesulfonamides did not significantly affect binding affinity. mdpi.com

Guanidino groups also serve as important substituents. A series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides were found to be effective inhibitors of the neuropathic pain-associated CA VII isoform, with some derivatives exhibiting subnanomolar inhibition and remarkable selectivity over off-target isoforms CA I and II. unifi.it

Table 2: Influence of Functional Group Substituents on hCA XII Inhibition (Kᵢ in nM) Data adapted from studies on 4-aminomethyl-benzenesulfonamide derivatives with 1,3,5-triazine (B166579) disubstituted with amino acids. mdpi.com

| Base Compound | Amino Acid Substituent | Side Chain | hCA XII (Kᵢ nM) |

| Cpd. 14 | Alanine | Non-polar | 9.6 |

| Cpd. 19 | Tyrosine | Polar | 33.7 |

| Cpd. 20 | Tryptophan | Non-polar | 7.5 |

| Cpd. 21 | Serine | Polar | 164.0 |

| Cpd. 23 | Asparagine | Polar | 198.8 |

Role of Linker Moieties and Their Aliphatic or Heterocyclic Nature on Biological Activity

Flexible linkers, such as those incorporating a hydrazone moiety, can improve the hydrophilicity of the designed compounds and allow for favorable interactions with residues in the hydrophilic half of the active site. nih.gov However, too much flexibility can be detrimental. In contrast, incorporating rigidity-conferring linkers can optimize the orientation of the inhibitor. nih.gov

The insertion of a cyclic urea (B33335) (imidazolidin-2-one) substituent onto the phenyl ring of the benzenesulfonamide scaffold provides a flexible interconnection that allows the entire molecule to better position itself within the enzyme's cavity. nih.gov This linker also has a high degree of rotational freedom, preventing the molecule from being locked into an unfavorable rigid conformation. nih.gov

The type of linker can also influence isoform selectivity. Studies comparing benzenesulfonamide derivatives with different linkers showed varied inhibitory profiles. For instance, when targeting Vibrio cholerae CAs, compounds with a cyclic urea linker (scaffold c) showed nanomolar inhibition of the α-CA isoform, while those with amine (scaffold a) or amide (scaffold b) linkers were generally less potent. unisi.it In another study, analogs with a mercaptotriazole ring fused to a triazine scaffold showed potent inhibition of hCA I, whereas those with a diphenyl pyrazoline ring were the weakest inhibitors. unifi.it

Conformational and Stereochemical Factors Influencing Bioactivity and Selectivity

The three-dimensional arrangement of a benzenesulfonamide inhibitor, dictated by its conformational flexibility and stereochemistry, is a crucial factor governing its bioactivity and selectivity. The ability of a molecule to adopt a specific, low-energy conformation that is complementary to the enzyme's binding site is fundamental to achieving high-affinity binding.

Conformational restriction is a powerful tool for enhancing selectivity. For example, designing derivatives with an ortho-hydroxyl group near the benzenesulfonamide can induce the formation of a stable intramolecular five-membered ring via a hydrogen bond. This restriction can result in a preferred rotational isomer that interacts more selectively with the active sites of tumor-associated CA isoforms.

The flexibility of linkers and tails also plays a significant role. X-ray crystallography has shown that while the core benzenesulfonamide group often orients itself consistently within the active site, attached flexible chains, such as an amino-ethyl-ureido chain, can adopt various conformations. This flexibility can be advantageous, allowing the inhibitor to adapt to the specific topology of different isoform active sites. However, it can also lead to a loss of potency if the energetic cost of adopting the optimal "bound" conformation is too high.

While specific SAR data on stereoisomers of 4-(hydrazinecarbonyl)benzenesulfonamide are not extensively detailed in the provided context, the principles of stereochemistry are fundamental to pharmacology. The spatial arrangement of atoms in stereoisomers can lead to significant differences in their interactions with chiral biological targets like enzymes, resulting in one isomer being highly active while the other is inactive.

Correlation of Molecular Features with Enzyme Binding Affinity and Isoform Selectivity

A primary goal in the design of benzenesulfonamide-based inhibitors is to achieve high affinity for the target enzyme while maintaining selectivity, particularly over ubiquitously expressed, off-target isoforms. The correlation of specific molecular features with binding affinity and isoform selectivity is often rationalized through the "tail approach". nih.gov

This strategy involves modifying the inhibitor's structure by adding a "tail"—an appendage connected to the main benzenesulfonamide scaffold—that can extend into regions of the enzyme active site that vary between isoforms. nih.gov The sulfonamide group itself anchors to the conserved zinc ion, while the tail interacts with amino acid residues at the rim of the active site cavity. drugbank.com Since these peripheral residues have lower sequence homology among CA isoforms, designing tails that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with them is a key strategy for achieving isoform selectivity. drugbank.com

Structural studies have revealed that residues in the hydrophobic pocket of the active site, particularly at positions 92 and 131, dictate the inhibitor's positional binding and affinity. In contrast, the tail groups are the primary modulators of isoform specificity. drugbank.com

Quantitative Structure-Activity Relationship (QSAR) studies provide a computational method to correlate physicochemical properties of molecules with their biological activities. For benzenesulfonamide analogs, 3D-QSAR models have been developed to predict their inhibitory activity against CA isoforms, aiding in the rational design of new, more potent, and selective inhibitors.

The success of this approach is demonstrated by compounds that achieve significant selectivity. For instance, a novel indole-based benzenesulfonamide, compound 2a , demonstrated potent inhibition of the hCA II isoform with an inhibitory constant (Kᵢ) of 5.9 nM, while showing 13-fold, 34-fold, and 9-fold lower activity against hCA I, IX, and XII, respectively. This highlights how specific molecular features can be tuned to achieve desired selectivity profiles.

Table 3: Isoform Selectivity Profile of Indole-Based Benzenesulfonamide Analogs (Kᵢ in nM) Data from a study on novel indole-based benzenesulfonamides.

| Compound | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA IX (Kᵢ nM) | hCA XII (Kᵢ nM) |

| 2a | 79.8 | 5.9 | 201.2 | 53.4 |

| 2b | 100.1 | 7.3 | 211.5 | 66.8 |

| 2c | 112.7 | 9.0 | 250.0 | 89.3 |

| 2d | 97.6 | 7.1 | 243.6 | 77.2 |

| 2o | 56.6 | 7.5 | 224.7 | 61.5 |

| AAZ (Standard) | 250.0 | 12.1 | 25.0 | 5.7 |

Computational Approaches in the Research of 4 Hydrazinecarbonyl Benzenesulfonamide Derivatives

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mechanisms of 4-(hydrazinecarbonyl)benzenesulfonamide derivatives at a molecular level.

Prediction of Binding Modes and Identification of Key Residue Interactions within Enzyme Active Sites (e.g., Carbonic Anhydrase)

Molecular docking simulations have been extensively employed to elucidate the binding modes of this compound derivatives within the active site of various enzyme isoforms, particularly human carbonic anhydrases (hCAs). nih.govnih.gov These simulations reveal that the sulfonamide group is a critical zinc-binding group (ZBG), anchoring the inhibitor to the catalytic zinc ion in the enzyme's active site. cnr.itresearchgate.net

Specifically, the deprotonated nitrogen atom of the sulfonamide moiety coordinates with the Zn2+ ion, displacing a water molecule or hydroxide (B78521) ion. cnr.it Furthermore, the sulfonamide group forms crucial hydrogen bonds with the side chain of a conserved threonine residue, such as Thr199 in hCA II, further stabilizing the complex. nih.govcnr.it The aromatic ring of the benzenesulfonamide (B165840) scaffold typically engages in van der Waals interactions with hydrophobic residues in the active site, including Gln92, Val121, Phe131, and Leu198. cnr.itnih.gov

The hydrazinecarbonyl "tail" and its further modifications on the derivative play a significant role in defining the inhibitor's potency and selectivity. This part of the molecule can extend into more hydrophilic regions of the active site, forming additional interactions with specific amino acid residues. nih.govnih.gov For instance, in some derivatives, the hydrazone moiety can enhance the flexibility and hydrophilicity, leading to favorable interactions within the hydrophilic portion of the active site and thereby improving inhibitory activity. nih.gov

Table 1: Key Residue Interactions of this compound Derivatives with Carbonic Anhydrase

| Interacting Moiety of Derivative | Key Interacting Residue(s) in Carbonic Anhydrase | Type of Interaction |

|---|---|---|

| Sulfonamide Group | Zn2+ Ion | Coordination |

| Sulfonamide Group | Thr199 | Hydrogen Bond |

| Benzenesulfonamide Ring | Gln92, Val121, Phe131, Leu198, Thr200 | van der Waals |

| Hydrazinecarbonyl "Tail" | Hydrophilic Pocket Residues | Hydrogen Bonds, van der Waals |

Application of Computer-Aided Drug Design (CADD) Methodologies for Lead Optimization

Computer-Aided Drug Design (CADD) encompasses a range of computational methods that are integral to the lead optimization phase of drug discovery. researchgate.net For derivatives of this compound, CADD strategies are employed to rationally design modifications that enhance binding affinity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net By analyzing the binding poses generated from molecular docking, medicinal chemists can identify positions on the lead compound where modifications are likely to result in improved interactions with the target enzyme. nih.gov For example, if a region of the active site near the hydrazinecarbonyl tail is found to have an unoccupied hydrophobic pocket, CADD can be used to design derivatives with appropriate hydrophobic substituents to fill that pocket, thereby increasing binding affinity.

Virtual Screening Techniques for Identification of Novel Bioactive Analogs

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.comnih.gov In the context of this compound, structure-based virtual screening can be performed using the crystal structure of a target enzyme like carbonic anhydrase. researchgate.net A library of compounds, which can be either commercially available or virtually generated, is docked into the active site of the enzyme. The docked compounds are then scored and ranked based on their predicted binding affinity. mdpi.com This approach allows for the efficient identification of novel analogs with potentially high inhibitory activity, which can then be synthesized and tested experimentally. nih.gov

Spectroscopic and Spectrometric Characterization Support and Structural Elucidation

While computational methods provide predictive models, experimental techniques are essential for structural confirmation. The synthesis of this compound and its derivatives is followed by thorough characterization using various spectroscopic and spectrometric methods. nih.govnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical structure of the synthesized compounds, confirming the presence of the benzenesulfonamide and hydrazinecarbonyl moieties. nih.govmdpi.com The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.

Fourier-Transform Infrared (FT-IR) spectroscopy helps to identify the functional groups present in the molecule. researchgate.net Characteristic absorption bands for the N-H and S=O stretching of the sulfonamide group, as well as the C=O stretching of the hydrazinecarbonyl group, can be observed. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight of the compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com

Table 2: Spectroscopic Data for a Representative this compound Derivative

| Spectroscopic Technique | Observed Features | Interpretation |

|---|---|---|

| ¹H NMR | Signals in the aromatic region, signals for NH and NH₂ protons | Confirms the presence of the benzene (B151609) ring and the hydrazinecarbonyl and sulfonamide groups |

| ¹³C NMR | Signals for aromatic carbons, carbonyl carbon | Confirms the carbon skeleton of the molecule |

| FT-IR | Absorption bands for N-H, S=O, and C=O stretching | Confirms the presence of key functional groups |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight | Confirms the molecular formula of the compound |

Emerging Research Directions and Academic Applications of 4 Hydrazinecarbonyl Benzenesulfonamide

Development of Multi-Targeting Agents for Complex Biological Pathways

The development of single molecules capable of interacting with multiple biological targets is a growing strategy for treating complex diseases like cancer. The 4-(hydrazinecarbonyl)benzenesulfonamide framework is being utilized to create such multi-targeting agents.

One approach involves designing hybrid molecules that inhibit different enzyme families simultaneously. For instance, researchers have designed and synthesized novel benzenesulfonamide-substituted 1,5-diarylpyrazoles that also contain phenylacetohydrazide derivatives. rsc.org These compounds were engineered to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer, while retaining the benzenesulfonamide (B165840) group to target carbonic anhydrases. One derivative in this class demonstrated potent selective inhibition of COX-2 and also exhibited significant antiproliferative activity against A549 lung cancer cells. rsc.org

Another innovative strategy is the creation of bio-organometallic derivatives. By reacting 4-hydrazino-benzenesulphonamide, a closely related precursor, with organometallic aldehydes or ketones, researchers have synthesized compounds that merge the CA-inhibiting sulfonamide moiety with ferrocenyl or rhenium/manganese tricarbonyl groups. nih.gov These bio-organometallic agents effectively inhibit several human carbonic anhydrase (hCA) isoforms. nih.gov The inclusion of the organometallic component opens possibilities for dual functionalities, such as combining enzyme inhibition with the CO-donating properties of the metal carbonyl moiety for novel pharmacological applications. nih.gov

Strategies for Enhancing Isoform Selectivity in Enzyme Inhibition for Therapeutic Precision

The human body expresses 15 different carbonic anhydrase isoforms, with 12 being catalytically active. nih.gov While some are ubiquitous, others are predominantly associated with specific tissues or diseases. Early sulfonamide inhibitors lacked selectivity, leading to side effects. nih.gov Consequently, a major focus of modern research is the rational design of derivatives that can selectively inhibit specific CA isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.gov

A prominent strategy to achieve this is the "tail approach". nih.govnih.gov This method involves attaching various chemical moieties (tails) to the primary sulfonamide scaffold. These tails extend into regions of the enzyme's active site that are less conserved across different isoforms. nih.gov The nature, orientation, and spacers of these tail groups strongly influence the binding affinity and selectivity. nih.gov

By modifying the hydrazide group of this compound to form different hydrazones, researchers can introduce a wide variety of tail structures. For example, studies have shown that introducing specific substituted benzylidene moieties can produce derivatives with high activity and selectivity against the tumor-associated hCA IX and hCA XII isoforms, while showing reduced activity against the more common cytosolic isoforms hCA I and hCA II. nih.gov The shift of a methoxy (B1213986) group on the benzylidene tail from the 4-position to the 3-position was found to increase activity against hCA IX and hCA XII by approximately 10- and 5-fold, respectively. nih.gov Similarly, the introduction of a 4-methyl group can yield a highly hCA II-selective inhibitor. nih.gov

The table below presents the inhibitory activity of selected benzenesulfonamide derivatives against various human carbonic anhydrase isoforms, illustrating the impact of structural modifications on potency and selectivity.

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Profile |

| Bio-organometallic Hydrazones nih.gov | hCA I | 1.7 - 22.4 nM | Effective inhibition |

| hCA II | 1.7 - 22.4 nM | Effective inhibition | |

| hCA IX | Less sensitive to inhibition | Selective against I, II, XII | |

| hCA XII | 1.9 - 24.4 nM | Effective inhibition | |

| Hydrazonobenzenesulfonamides nih.gov | hCA II | Potent inhibition at low nM levels | High selectivity for specific derivatives |

| hCA IX | Potent inhibition at low nM levels | High selectivity for specific derivatives | |

| hCA XII | Potent inhibition at low nM levels | High selectivity for specific derivatives | |

| Aryl Thiazolone-Benzenesulfonamides researchgate.net | hCA II | IC₅₀ = 1.55 - 3.92 µM | Remarkable selectivity for CA IX over CA II |

| hCA IX | IC₅₀ = 10.93 - 25.06 nM | High selectivity |

This table is interactive. Click on headers to sort.

Exploration of Novel Therapeutic Strategies Based on Compound Activity Profiles

The versatility of the this compound scaffold has led to its exploration in various therapeutic areas beyond its traditional roles.

Anticancer Strategies: A significant area of research is the development of anticancer agents that target tumor-associated CA isoforms IX and XII. These enzymes are overexpressed in many hypoxic solid tumors and contribute to an acidic tumor microenvironment, which promotes tumor survival, metastasis, and resistance to chemotherapy. nih.govnih.gov By selectively inhibiting hCA IX and XII, derivatives of this compound can help mitigate tumor acidosis, potentially enhancing the effectiveness of conventional cytotoxic drugs. nih.gov Certain 4-(pyrazolyl)benzenesulfonamide ureas have been shown to enhance the efficacy of Taxol and 5-fluorouracil (B62378) in colorectal cancer cells under hypoxic conditions. nih.gov Furthermore, derivatives incorporating 4-thiazolone have demonstrated significant antiproliferative activity against breast cancer cell lines like MDA-MB-231 and MCF-7, with high selectivity compared to normal breast cells. researchgate.netrsc.org One related hydrazine (B178648) derivative, 4-hydrazinylphenyl benzenesulfonate, showed potent activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 9.32 nM. researchgate.net

Antimicrobial Applications: The inhibition of carbonic anhydrases present in pathogenic microorganisms is being investigated as a novel antimicrobial strategy. nih.gov It is believed that interfering with these enzymes can disrupt bacterial growth and other essential functions. researchgate.net Studies on new benzenesulfonamide derivatives have shown that they possess not only anticancer properties via hCA IX inhibition but also significant antibacterial and anti-biofilm activities. rsc.orgnih.gov For example, certain analogues exhibited potent inhibition of biofilm formation in pathogens like S. aureus and K. pneumonia. researchgate.netrsc.org

Antiviral Agents: The structural framework of benzenesulfonamides is also being adapted to combat viral infections. Through structural optimization, researchers have identified benzenesulfonamide derivatives that act as potent anti-influenza agents. nih.gov These compounds function by binding to the viral hemagglutinin (HA) protein, stabilizing its prefusion structure and thereby inhibiting the fusion of the virus with the host cell's endosome membrane. nih.gov This represents a novel mechanism for antiviral intervention based on the benzenesulfonamide scaffold.

Future Perspectives in Rational Design, Synthesis, and Advanced Biological Evaluation

The future of research on this compound and its derivatives lies in the integration of advanced computational and experimental techniques to create highly specific and effective therapeutic agents.

Rational Design: The use of computational tools, particularly molecular docking, is becoming indispensable for the rational design of new inhibitors. researchgate.net These simulations allow researchers to visualize and predict how different "tail" structures will interact with the active sites of specific CA isoforms, guiding the synthesis of compounds with enhanced potency and selectivity. nih.govnih.gov This in silico approach accelerates the discovery process and reduces reliance on traditional trial-and-error synthesis.

Synthesis: Innovations in synthetic methodology are enabling the creation of more complex and diverse libraries of benzenesulfonamide derivatives. Microwave-assisted synthesis, for example, has been employed to produce 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives more efficiently than conventional heating methods. researchgate.net Researchers are also developing novel synthetic routes to create unique heterocyclic systems linked to the benzenesulfonamide core, further expanding the accessible chemical space for inhibitor design. nih.gov

Advanced Biological Evaluation: The biological assessment of new compounds is becoming more sophisticated. Beyond measuring inhibitory constants against a panel of CA isoforms, studies now frequently include evaluation against various cancer cell lines to determine antiproliferative effects and selectivity. researchgate.netrsc.org Mechanistic studies are also crucial, such as assays to confirm that cell death occurs via apoptosis. rsc.orgresearchgate.net Furthermore, advanced evaluations include cellular uptake studies to ensure the compound can reach its target inside the cells and predictive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess the drug-like properties of the most promising candidates. rsc.orgnih.gov

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-(Hydrazinecarbonyl)benzenesulfonamide, and how can reaction parameters be optimized?

The compound is typically synthesized via hydrazinolysis of methyl 4-sulfamoylbenzoate or analogous precursors. A standard protocol involves refluxing the ester with hydrazine hydrate in ethanol or isopropanol under acidic catalysis (e.g., HCl) for 2–12 hours, yielding 69–78% . Key parameters include:

- Solvent selection : Ethanol facilitates faster reaction kinetics, while isopropanol may reduce side reactions .

- Hydrazine stoichiometry : A 3:1 molar excess of hydrazine hydrate ensures complete conversion .

- Purification : Crude products are isolated via precipitation, followed by washing with water and recrystallization from ethanol or DMF/EtOH mixtures .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Essential methods include:

- NMR spectroscopy : and NMR confirm hydrazide proton signals (δ ~8.99 ppm for NH) and aromatic splitting patterns (e.g., for para-substituted benzene) .

- IR spectroscopy : Stretching bands at ~3309 cm (N–H), 1614 cm (C=O), and 1558 cm (S–O) validate functional groups .

- Mass spectrometry : ESI-MS typically shows [M+H] peaks at m/z 327–475, depending on substituents .

- Elemental analysis : Carbon/nitrogen ratios are used to verify purity (>97%) .

Advanced: How do structural modifications of this compound influence its inhibitory activity against carbonic anhydrase isoforms?

Derivatives with piperidinyl-hydrazidoureido linkers or substituted benzylidene groups exhibit isoform selectivity:

- CA IX/XII selectivity : Introducing 2,4-dimethoxybenzylidene (Compound 10) enhances binding to CA IX (IC = 8.2 nM) via hydrophobic interactions with Val-121 and His-94 .

- Hydrogen bonding : The sulfonamide group coordinates with Zn in the active site, while hydrazide carbonyls form hydrogen bonds with Thr-199 .

- Lattice energy calculations : DFT studies suggest that electron-withdrawing substituents (e.g., trifluoromethyl) improve binding affinity by reducing steric clashes .

Advanced: How can computational tools (e.g., DFT, molecular docking) resolve contradictions in experimental data for this compound’s bioactivity?

- DFT modeling : Predicts thermodynamic stability of tautomers (e.g., enol vs. keto forms) and correlates with observed NMR shifts .

- Molecular docking : Identifies binding poses that explain divergent IC values across isoforms. For example, bulky substituents may clash with CA I but fit CA XII’s expanded active site .

- ML-QSAR : Machine learning models prioritize derivatives with optimal logP (1.5–2.5) and polar surface area (80–100 Å) for blood-brain barrier penetration in tuberculosis therapies .

Advanced: What strategies mitigate challenges in synthesizing organometallic complexes of this compound?

- Coordination chemistry : React with Mn(CO) or FeCp fragments in anhydrous THF at 0°C to prevent ligand decomposition. Yields reach 78–83% via Schlenk techniques .

- Spectroscopic validation : IR confirms CO ligand retention (ν ~2000 cm), while NMR shows upfield shifts for aromatic protons upon metal coordination .

- Stability testing : Monitor complexes in DMSO/water mixtures (4:1) to assess hydrolytic resistance over 72 hours .

Basic: How can researchers troubleshoot low yields during scale-up synthesis of this compound?

- Side reactions : Excess hydrazine may form bis-hydrazides; limit reaction time to 8 hours and use inert atmospheres .

- Solvent purity : Dry ethanol (over molecular sieves) reduces ester hydrolysis .

- Catalyst optimization : Add 0.1 eq. acetic acid to accelerate imine formation in derivative syntheses .

Advanced: What mechanistic insights explain the dual antimicrobial and anticancer activities of derivatives?

- Carbonic anhydrase inhibition : Disrupts pH regulation in hypoxic tumors (CA IX) and bacterial biofilms (CA β-class) .

- Reactive oxygen species (ROS) generation : Ferrocene-conjugated derivatives (e.g., Compound 3b) induce oxidative stress in Staphylococcus aureus via Fenton reactions .

- Apoptosis assays : Flow cytometry shows derivatives activate caspase-3 in MCF-7 cells (EC = 4.7 µM) .

Advanced: How do crystallographic studies inform the design of hydrazide-based sulfonamide inhibitors?

- X-ray diffraction : Reveals planar hydrazone conformations critical for π-π stacking with Phe-131 in CA II .

- Hydrogen-bond networks : Synchrotron data show water-mediated bonds between sulfonamide NH and Glu-117, stabilizing the enzyme-inhibitor complex .

- Lattice energy : High-energy polymorphs (e.g., Form II) exhibit 30% faster dissolution rates, enhancing bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.